methyl N'-(4-chlorobenzylidene)hydrazonothiocarbamate
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Overview
Description
Methyl N’-(4-chlorobenzylidene)hydrazonothiocarbamate: is a chemical compound with the molecular formula C9H10ClN3S and a molecular weight of 227.7138 g/mol It is known for its unique structure, which includes a chlorobenzylidene group attached to a hydrazonothiocarbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl N’-(4-chlorobenzylidene)hydrazonothiocarbamate typically involves the condensation reaction between 4-chlorobenzaldehyde and methyl hydrazonothiocarbamate. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization .
Industrial Production Methods: While specific industrial production methods for methyl N’-(4-chlorobenzylidene)hydrazonothiocarbamate are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: Methyl N’-(4-chlorobenzylidene)hydrazonothiocarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or hydrazines.
Substitution: The chlorobenzylidene group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or hydrazines.
Scientific Research Applications
Methyl N’-(4-chlorobenzylidene)hydrazonothiocarbamate has found applications in various scientific research fields, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of methyl N’-(4-chlorobenzylidene)hydrazonothiocarbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of essential bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
- Methyl N’-(4-bromobenzylidene)hydrazonothiocarbamate
- Methyl N’-(4-fluorobenzylidene)hydrazonothiocarbamate
- Methyl N’-(4-methylbenzylidene)hydrazonothiocarbamate
Comparison: Methyl N’-(4-chlorobenzylidene)hydrazonothiocarbamate is unique due to the presence of the chlorine atom in the benzylidene group, which can influence its reactivity and biological activity. Compared to its bromine, fluorine, or methyl-substituted analogs, the chlorine-substituted compound may exhibit different chemical and biological properties, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C9H10ClN3S |
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Molecular Weight |
227.71 g/mol |
IUPAC Name |
methyl N'-[(Z)-(4-chlorophenyl)methylideneamino]carbamimidothioate |
InChI |
InChI=1S/C9H10ClN3S/c1-14-9(11)13-12-6-7-2-4-8(10)5-3-7/h2-6H,1H3,(H2,11,13)/b12-6- |
InChI Key |
KHROHJUJMJZLDF-SDQBBNPISA-N |
Isomeric SMILES |
CS/C(=N\N=C/C1=CC=C(C=C1)Cl)/N |
Canonical SMILES |
CSC(=NN=CC1=CC=C(C=C1)Cl)N |
Origin of Product |
United States |
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